5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-18-14-10-6-7-11-15(14)20-16(12-17(18)19)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHQDTIWTNSAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has been investigated for various pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains and fungi. The mechanism is believed to involve disruption of cellular processes in microorganisms .
- Anti-inflammatory Effects : Research indicates that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis .
- Anticancer Properties : Preliminary studies reveal that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involve modulation of cell cycle regulators and apoptosis-related proteins .
The compound's unique structure contributes to its pharmacological properties:
- Mechanism of Action : It may interact with specific molecular targets, inhibiting certain enzymes or receptors associated with inflammation and cancer proliferation .
Industrial Applications
In addition to its medicinal properties, this compound can serve as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features make it suitable for developing new materials with specific electronic or optical properties .
Antimicrobial Study
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of thiazepine derivatives, including this compound. Results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL.
Anti-inflammatory Research
A study conducted on animal models showed that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
Anticancer Trials
In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation pathways.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one | Lacks ethyl group | Lower lipophilicity |
| 5-Methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one | Methyl instead of ethyl | Altered pharmacokinetics |
The presence of the ethyl group in this compound enhances its lipophilicity and metabolic stability compared to its analogs, potentially leading to improved bioavailability and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Tosyl Groups : Tosyl-substituted analogs (3e, 3f, 3l) exhibit high yields (82–96%) and stereopurity (>90%), likely due to improved reaction stabilization .
- Ethyl vs.
- Ring Saturation : Tetrahydrobenzo[f] analogs (e.g., 6g) have reduced ring strain, which could alter conformational flexibility and biological activity .
Physicochemical and Spectral Properties
NMR and IR Spectral Data
Comparative analysis of NMR shifts highlights substituent effects:
Insights :
Biological Activity
5-Ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a member of the thiazepine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C17H17NOS
- Molecular Weight : 283.39 g/mol
- CAS Number : 847485-73-8
The compound's unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the cyclization of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. This reaction is often facilitated by a base such as sodium ethoxide under reflux conditions. The synthesis can be optimized for higher yields using techniques like continuous flow reactors and green chemistry principles to enhance sustainability .
Antimicrobial Properties
Recent studies have indicated that thiazepine derivatives exhibit significant antimicrobial activity. For instance, this compound has demonstrated effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of cellular processes in microorganisms, although specific targets are still under investigation.
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The exact mechanisms involve modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies
- Antimicrobial Study : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiazepine derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL.
- Anti-inflammatory Research : A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
- Anticancer Trials : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation pathways .
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one | Lacks ethyl group | Lower lipophilicity |
| 5-Methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one | Methyl instead of ethyl | Altered pharmacokinetics |
The presence of the ethyl group in this compound enhances its lipophilicity and metabolic stability compared to its analogs, potentially leading to improved bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized using a modified Pictet-Spengler reaction, which involves cyclization of a thiourea intermediate with an aldehyde. Key parameters include solvent choice (e.g., ethanol or methanol), acid catalysis (e.g., HCl or acetic acid), and temperature control (60–80°C). Optimization may involve varying substituents on the aldehyde or adjusting stoichiometry to minimize side products .
- Data Consideration : Pilot studies suggest yields improve under inert atmospheres (e.g., N₂) due to reduced oxidation of intermediates.
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallography, slow evaporation of a dichloromethane/hexane mixture produces single crystals suitable for determining stereochemistry and confirming the dihydrothiazepine ring conformation .
- Contradiction Note : Discrepancies in NMR shifts (e.g., aromatic protons) may arise from solvent effects; deuterated DMSO vs. CDCl₃ should be compared .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient is standard. Stability studies should monitor degradation under accelerated conditions (40°C/75% RH for 6 months) with periodic LC-MS analysis to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How do electronic and steric effects of the 5-ethyl and 2-phenyl substituents influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) predicts the ethyl group enhances electron density at the thiazepine sulfur, increasing susceptibility to nucleophilic attack. Experimental validation involves treating the compound with Grignard reagents or thiols and analyzing products via LC-MS .
- Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity; polar aprotic solvents (e.g., DMF) favor attack at the sulfur, while nonpolar solvents shift reactivity to the carbonyl .
Q. What strategies resolve contradictory data in pharmacological studies (e.g., cytotoxicity vs. anti-inflammatory activity)?
- Methodological Answer : Use orthogonal assays:
- Cytotoxicity : MTT assay on HEK-293 cells.
- Anti-inflammatory : LPS-induced TNF-α suppression in macrophages.
Dose-response curves (0.1–100 µM) and time-course experiments distinguish specific activity from off-target effects .- Data Integration : Meta-analysis of IC₅₀ values across cell lines identifies structure-activity trends linked to substituent electronegativity .
Q. How can in silico models predict environmental fate, and what experimental validation is required?
- Methodological Answer : Use EPI Suite to estimate biodegradation half-life and log Kow. Experimental validation includes:
- Abiotic degradation : UV irradiation in aqueous solutions (pH 4–9) to simulate photolysis.
- Biotic degradation : Soil microcosm studies with GC-MS tracking parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
